An In-depth Technical Guide to the Chemical Structure and Isotopic Distribution of Tafluprost-d7
An In-depth Technical Guide to the Chemical Structure and Isotopic Distribution of Tafluprost-d7
This guide provides a comprehensive technical overview of tafluprost-d7, a deuterated analog of the prostaglandin F2α derivative, tafluprost. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. This document delves into the specifics of its chemical structure, the rationale behind the isotopic labeling, and the analytical methodologies for its characterization.
Introduction to Tafluprost and the Significance of Isotopic Labeling
Tafluprost is a fluorinated analog of prostaglandin F2α, primarily used in the management of open-angle glaucoma and ocular hypertension.[1][2][3][4][5] It is an isopropyl ester prodrug that is hydrolyzed in the eye to its biologically active metabolite, tafluprost acid.[2][6] This active form is a potent agonist of the prostanoid FP receptor, which is thought to lower intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[5]
In pharmacokinetic and bioanalytical studies, particularly those employing highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification.[7][8][9][10] Tafluprost-d7 serves as an ideal internal standard for tafluprost and its metabolites. Its chemical behavior is nearly identical to the unlabeled analyte, allowing it to compensate for variations in sample preparation and matrix effects during analysis.[7][8][9]
Chemical Structure of Tafluprost and Tafluprost-d7
Tafluprost
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Chemical Name: 1-methylethyl (5Z)-7-{(1R, 2R, 3R, 5S)-2-[(1E)-3,3-difluoro-4-phenoxy-1-butenyl}-3,5-dihydroxycyclopentyl]-5-heptenoate[1][2]
The structure of tafluprost is complex, featuring a cyclopentane ring with two hydroxyl groups and two side chains.
Tafluprost-d7
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Molecular Formula: C₂₅H₂₇D₇F₂O₅
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Molecular Weight: 459.57 g/mol
The "-d7" designation indicates that seven hydrogen atoms in the tafluprost molecule have been replaced with their heavier isotope, deuterium. Based on the nomenclature for isotopically labeled compounds and common synthetic strategies for deuterated internal standards, the seven deuterium atoms are located on the isopropyl ester group. This is a chemically stable position that is unlikely to undergo back-exchange with hydrogen atoms.
The IUPAC name for Tafluprost-d7 is propan-2-yl-d7 (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate.
Isotopic Distribution and Purity
The synthesis of deuterated compounds rarely results in a product that is 100% isotopically pure. Instead, the final product is a mixture of isotopologues, which are molecules that differ only in their isotopic composition. For tafluprost-d7, the bulk material will primarily consist of the d7 species, but will also contain smaller amounts of d6, d5, and other lower isotopologues, as well as a very small amount of the unlabeled (d0) tafluprost.
The isotopic distribution can be predicted using binomial expansion and is a function of the isotopic enrichment of the deuterium source used in the synthesis. High-resolution mass spectrometry is the primary technique used to experimentally determine the isotopic distribution and purity of tafluprost-d7.
Analytical Characterization of Tafluprost-d7
The comprehensive characterization of tafluprost-d7 relies on two primary analytical techniques: mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is essential for confirming the molecular weight of tafluprost-d7 and determining its isotopic distribution.
Experimental Protocol: High-Resolution Mass Spectrometry for Isotopic Distribution Analysis
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Sample Preparation: Prepare a dilute solution of tafluprost-d7 in a suitable solvent, such as acetonitrile or methanol.
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Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument, capable of resolving the different isotopologues.
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Ionization: Employ electrospray ionization (ESI) in positive ion mode.
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Data Acquisition: Acquire the full scan mass spectrum over a mass range that includes the expected molecular ions of all isotopologues (e.g., m/z 450-470).
-
Data Analysis:
-
Identify the monoisotopic peak for each isotopologue (d7, d6, d5, etc.).
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Calculate the relative abundance of each isotopologue by comparing their peak intensities.
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Determine the isotopic purity by calculating the percentage of the d7 isotopologue relative to the sum of all isotopologues.
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Table 1: Theoretical Mass Spectral Data for Tafluprost and Tafluprost-d7
| Compound | Molecular Formula | Exact Mass (monoisotopic) | [M+H]⁺ | [M+Na]⁺ |
| Tafluprost | C₂₅H₃₄F₂O₅ | 452.2374 | 453.2447 | 475.2266 |
| Tafluprost-d7 | C₂₅H₂₇D₇F₂O₅ | 459.2804 | 460.2877 | 482.2696 |
Logical Workflow for Mass Spectrometric Analysis
Caption: Workflow for Tafluprost-d7 Isotopic Distribution Analysis by HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of tafluprost-d7 and verifying the position of the deuterium labels.
Expected Spectral Features:
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¹H NMR: The proton NMR spectrum of tafluprost-d7 is expected to be nearly identical to that of unlabeled tafluprost, with one significant exception: the signals corresponding to the isopropyl group protons will be absent or significantly reduced in intensity. The characteristic multiplet for the methine proton and the doublet for the two methyl groups of the isopropyl ester will not be observed.
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¹³C NMR: The carbon-13 NMR spectrum of tafluprost-d7 will also be very similar to that of tafluprost. The carbon signals of the isopropyl group will be present but will appear as multiplets due to coupling with deuterium (a spin-1 nucleus), and their intensities may be reduced.
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²H NMR: A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms on the isopropyl group, providing direct evidence of the labeling position.
Experimental Protocol: ¹H NMR Analysis
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Sample Preparation: Dissolve a small amount of tafluprost-d7 in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
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Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
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Data Analysis: Compare the resulting spectrum to a reference spectrum of unlabeled tafluprost. The absence of the isopropyl proton signals in the spectrum of tafluprost-d7 confirms the location of the deuterium labels.
Conclusion
Tafluprost-d7 is a critical tool for the accurate bioanalysis of tafluprost. Its design, with seven deuterium atoms on the metabolically stable isopropyl ester group, ensures it functions as an ideal internal standard. The analytical techniques of high-resolution mass spectrometry and NMR spectroscopy are indispensable for confirming its identity, isotopic purity, and the precise location of the deuterium labels, thereby ensuring the integrity of the quantitative data generated in pharmacokinetic and other drug development studies.
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